(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-15(2)21-9-16(10-22-15)7-18(8-16)14(19)12-6-11(20-3)4-5-13(12)17/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCGJQDTIRTYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=C(C=CC(=C3)OC)Br)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and toxicological profiles.
Chemical Structure
The compound's structure can be broken down into two main components: a bromo-substituted phenyl ring and a spirocyclic moiety. The presence of the bromine atom and methoxy group on the phenyl ring may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, benzoxazole derivatives have been shown to possess selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzoxazole Derivative 1 | 32 | Staphylococcus aureus |
| Benzoxazole Derivative 2 | 64 | Bacillus subtilis |
| Benzoxazole Derivative 3 | 128 | Escherichia coli |
The minimal inhibitory concentration (MIC) values suggest that while some derivatives are effective, the specific activity of this compound has yet to be thoroughly evaluated.
Anticancer Properties
Preliminary data indicate that related compounds could exhibit cytotoxic effects against various cancer cell lines. For instance, studies on benzoxazole derivatives have shown selective toxicity towards cancer cells while sparing normal cells .
Case Studies
- Study on Benzoxazole Derivatives : A comprehensive study identified several benzoxazole derivatives with significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The structure–activity relationship highlighted that electron-donating groups enhanced activity .
- Cytotoxicity Testing : In vitro tests involving the compound's analogs demonstrated selective cytotoxicity against prostate (PC3) and colorectal cancer cells (HCT-116) with IC50 values ranging from 10 to 50 µM.
Toxicological Profile
Understanding the toxicity profile is crucial for assessing the safety of any new compound. The toxicity of similar compounds has been documented, indicating potential risks associated with their use.
Table 2: Toxicological Data of Related Compounds
| Compound Name | Toxicity Level | Assessed Organism |
|---|---|---|
| Benzoxazole Derivative 1 | Low | Mouse |
| Benzoxazole Derivative 2 | Moderate | Rat |
| Benzoxazole Derivative 3 | High | Human Cell Lines |
The above data suggest that while some derivatives are relatively safe, others may pose significant risks, emphasizing the need for thorough testing of this compound.
Comparison with Similar Compounds
Key Observations :
- Both compounds feature brominated aromatic rings and methoxy groups, but compound 7a includes a furan ring and dihydroxy phenyl group, which may enhance polarity and hydrogen-bonding capacity compared to the spirocyclic amide in the target compound.
Spectroscopic and Crystallographic Insights
- NMR Data : Compound 7a exhibits distinct $ ^1H $-NMR signals for its methoxy group (δ 3.88 ppm) and aromatic protons (δ 6.71–7.43 ppm). The target compound’s methoxy group is expected to resonate similarly, but its spirocyclic amide protons may show upfield shifts due to electron-withdrawing effects .
- Spirocyclic Conformation: The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane system involves puckered rings, as described by Cremer-Pople parameters for quantifying nonplanar distortions in cyclic systems. Such puckering can influence molecular interactions and crystallographic packing .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this spirocyclic methanone?
Methodological Answer:
The synthesis of spirocyclic compounds requires precise control of reaction conditions. Key steps include:
- Spirocycle Formation : Use a nucleophilic substitution or cyclization reaction under inert atmospheres. For example, spiroazetidine rings can be constructed via ring-closing strategies with catalysts like AlCl₃ (commonly used in Friedel-Crafts acylations) .
- Coupling Reactions : The bromophenyl moiety can be introduced via Suzuki-Miyaura cross-coupling or Ullmann-type reactions. Ensure stoichiometric ratios of palladium catalysts (e.g., Pd(PPh₃)₄) and ligands for efficient coupling .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 60–90°C optimize reaction rates while minimizing side reactions. For example, thionyl chloride (SOCl₂) in CH₂Cl₂ at 80–90°C effectively generates acyl chlorides for subsequent ketone formation .
- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 30% EtOAC) isolates the product with >99% purity .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the spirocyclic proton environment (δ 3.5–4.5 ppm for oxa/aza groups) and aromatic protons (δ 6.5–8.0 ppm for bromophenyl/methoxy groups). For example, methoxy groups resonate as singlets near δ 3.8–4.0 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ peaks. For brominated compounds, isotope patterns (e.g., m/z 359/361/363 for C₁₂H₈Br₂O₃) validate halogen presence .
- Melting Point Analysis : Sharp melting ranges (e.g., 128–130°C for brominated analogs) indicate purity .
Advanced: How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?
Methodological Answer:
Contradictions often arise from bioavailability or metabolic differences. Design experiments to:
- Assess Metabolic Stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation. Spirocyclic compounds may exhibit enhanced stability due to rigid 3D structures .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Lipophilicity (logP) adjustments via substituent modifications (e.g., methoxy vs. ethoxy groups) can improve bioavailability .
- Target Engagement Studies : Use fluorescent probes or radiolabeled analogs to verify target binding in vivo. For example, marine-derived spirocyclic compounds show target-specific binding in tumor models .
Advanced: What computational methods are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the spirocyclic core’s steric effects and the bromophenyl group’s hydrophobic interactions .
- QSAR Modeling : Train models with descriptors like molar refractivity, topological polar surface area, and Hammett constants (σ) for the methoxy/bromo substituents. Validate against bioassay data from analogs .
- Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER) assess flexibility of the 6,8-dioxa-2-azaspiro[3.5]nonane ring, which may influence target binding .
Basic: How to evaluate the compound’s potential as an antimicrobial agent?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Spirocyclic alkaloids from marine sponges show MICs <10 µg/mL .
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction. Methoxy-substituted aromatics disrupt quorum-sensing pathways .
- Cytotoxicity Cross-Check : Compare MICs with mammalian cell viability (e.g., HEK293 cells) to ensure selectivity .
Advanced: What strategies mitigate enantiomeric impurities during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol gradients to resolve enantiomers. For example, spirocyclic amines require >95% enantiomeric excess (ee) for biological studies .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enforce stereochemical control .
- Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts (e.g., with tartaric acid) for selective crystallization .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups at the methoxy position to enhance hydrophilicity. These are cleaved enzymatically in vivo .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles. For example, marine-derived terpenes achieve 80% encapsulation efficiency .
- Co-Solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the bromophenyl group .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers. Spirocyclic ethers are prone to hydrolysis under humid conditions .
- Purity Monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products (e.g., de-brominated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
